2-chloro-N-(3-hydroxy-3-phenylpropyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(3-hydroxy-3-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c17-14-9-5-4-8-13(14)16(20)18-11-10-15(19)12-6-2-1-3-7-12/h1-9,15,19H,10-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWMLMBGPOQSBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Benzoic Acid
The ortho-chloro substituent is introduced via electrophilic aromatic substitution. A representative protocol involves:
- Reactants : Benzoic acid (1 equiv), chlorine gas (1.1 equiv), iron(III) chloride (0.05 equiv as catalyst).
- Conditions : 40–50°C in acetic acid solvent.
- Mechanism : Cl⁺ generation via FeCl3-catalyzed Cl2 dissociation, followed by regioselective attack at the ortho position due to directing effects of the carboxylic acid group.
Conversion to Acid Chloride
2-Chlorobenzoic acid is treated with thionyl chloride (SOCl2):
- Reactants : 2-Chlorobenzoic acid (1 equiv), SOCl2 (2.5 equiv).
- Conditions : Reflux at 70°C for 4 hours under anhydrous conditions.
- Workup : Excess SOCl2 is removed via distillation.
Synthesis of 3-Hydroxy-3-Phenylpropylamine
Aldol Condensation Followed by Reductive Amination
A two-step strategy optimizes stereochemical control:
- Aldol Reaction : Benzaldehyde reacts with nitroethane in the presence of L-proline (organocatalyst) to form 3-nitro-3-phenylpropan-1-ol.
- Conditions : THF, 25°C, 24 hours.
- Yield : 65%.
- Reduction : Catalytic hydrogenation (H2, 50 psi, Pd/C) converts the nitro group to an amine.
- Conditions : Ethanol, 25°C, 12 hours.
- Yield : 85%.
Characterization : ¹H NMR (DMSO-d6): δ 7.38–7.25 (m, 5H, Ph), 4.92 (s, 1H, OH), 3.12–2.98 (m, 2H, CH2NH2), 2.45–2.32 (m, 2H, CH2).
Amidation: Coupling of 2-Chlorobenzoyl Chloride and 3-Hydroxy-3-Phenylpropylamine
Standard Amidation Protocol
- Reactants : 2-Chlorobenzoyl chloride (1 equiv), 3-hydroxy-3-phenylpropylamine (1.1 equiv), triethylamine (2 equiv).
- Conditions : Anhydrous dichloromethane (DCM), 0°C → 25°C, 6 hours.
- Mechanism : Nucleophilic acyl substitution, with triethylamine scavenging HCl to drive the reaction.
Workup :
Microwave-Assisted Optimization
To enhance efficiency:
- Conditions : 100°C, 20 minutes, DMF solvent.
- Advantage : Reduces reaction time from hours to minutes with comparable yield (80%).
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Standard | 78–82 | 6 h | 99 | Industrial |
| Microwave | 80 | 20 m | 98 | Lab-scale |
Key Observations :
- Microwave methods offer time efficiency but require specialized equipment.
- Standard amidation remains preferable for large-scale synthesis due to established protocols.
Mechanistic Considerations and Side Reactions
Competing Pathways
- Hydrolysis of Acid Chloride : Mitigated by anhydrous conditions.
- O-Acylation of Hydroxyl Group : Minimal (<5%) due to steric hindrance from the phenyl group.
Byproduct Formation
Industrial-Scale Adaptations
Continuous Flow Synthesis
Green Chemistry Approaches
- Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DCM, reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-hydroxy-3-phenylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-chloro-N-(3-oxo-3-phenylpropyl)benzamide.
Reduction: Formation of N-(3-hydroxy-3-phenylpropyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(3-hydroxy-3-phenylpropyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-hydroxy-3-phenylpropyl)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Conformational Analysis
2-Chloro-N-(3-chlorophenyl)benzamide (I)
- Substituents : 2-chlorobenzamide with a 3-chlorophenyl group.
- Conformation : The N–H and C=O bonds are trans, with dihedral angles of 89.11° (amide group to benzoyl ring) and 69.74° (benzoyl to aniline rings). Hydrogen bonding via N–H⋯O forms chains in the crystal lattice .
- Comparison : Unlike the target compound, (I) lacks a hydroxy group, leading to reduced solubility. The meta-chloro substituent on the aniline ring may enhance steric hindrance, affecting binding interactions.
2-Chloro-6-fluoro-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide
- Substituents : 2-chloro-6-fluorobenzamide with a 3-hydroxy-3-(thiophen-2-yl)propyl group.
- Molecular Weight : 313.8 g/mol.
Sulfamoyl Benzamide Derivatives (e.g., Compound 3j)
- Substituents : 2-chloro-5-sulfamoyl-N-(4-methoxyphenyl)benzamide.
- Activity : Inhibits h-NTPDases2 with IC₅₀ in sub-micromolar ranges .
- Comparison: The sulfamoyl group in 3j enhances hydrogen-bonding capacity, likely contributing to enzyme inhibition.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Substituents : 3-methylbenzamide with a 2-hydroxy-1,1-dimethylethyl group.
- Synthesis: Prepared via amidation of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol .
- Comparison : The branched hydroxyalkyl chain in this compound contrasts with the linear 3-hydroxy-3-phenylpropyl group in the target molecule, affecting steric bulk and solubility.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Biological Activity
2-chloro-N-(3-hydroxy-3-phenylpropyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound features a chloro group and a hydroxy-phenylpropyl moiety, which are crucial for its biological interactions. The presence of these functional groups may enhance its binding affinity to various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory responses and cancer progression. This inhibition may be linked to its structural features that promote interaction with enzyme active sites .
- Receptor Modulation : There is evidence suggesting that the compound interacts with various receptors, potentially modulating their activity. This could lead to altered signaling pathways associated with disease processes .
- Antioxidant Activity : Preliminary studies indicate that the compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study 1 : A study investigated its effects on cancer cell lines, demonstrating that the compound significantly reduced cell viability through apoptosis induction. The mechanism was linked to the inhibition of NF-kB signaling pathways, which are crucial for cell survival .
- Case Study 2 : Another research focused on its antioxidant properties, revealing that the compound effectively scavenged free radicals and protected cells from oxidative damage. This suggests potential applications in neurodegenerative diseases where oxidative stress is a contributing factor.
Q & A
Basic Research Question
- Chloro group : Enhances lipophilicity, improving membrane permeability. It may also participate in halogen bonding with target proteins (e.g., enzyme active sites) .
- Hydroxy group : Facilitates hydrogen bonding with biological targets, potentially increasing binding affinity. Conformational flexibility from the hydroxypropyl chain may optimize pharmacophore alignment .
- Structural analogs : Substitution of the chloro group with fluorine (e.g., in fluorophenyl derivatives) reduces steric hindrance but may lower target selectivity .
What methodologies resolve contradictions in reported bioactivity data for structurally similar benzamide derivatives?
Advanced Research Question
- Comparative structural analysis : Use crystallographic data (e.g., bond angles, torsion angles) to correlate substituent positions with activity variations. For example, monoclinic crystal packing (P21/c) in analogs like 3-chloro-N-phenylbenzamide reveals steric constraints affecting binding .
- Dose-response standardization : Replicate assays under controlled conditions (e.g., pH, temperature) to isolate confounding variables. Conflicting IC50 values in cytotoxicity studies may arise from differences in cell line viability protocols .
- Meta-analysis : Cross-reference PubChem bioactivity data with independent studies to identify outliers or assay artifacts .
How can computational chemistry optimize substitution reactions of this compound?
Advanced Research Question
- Reaction path prediction : Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity in nucleophilic substitutions. For example, chloro group replacement by amines is favored at electrophilic aromatic positions .
- Machine learning : Train models on PubChem reaction datasets to recommend optimal solvents/catalysts. ICReDD’s workflow integrates experimental data with computational screening to accelerate reaction discovery .
- Docking simulations : Predict binding modes of derivatives with targets (e.g., kinases) to prioritize syntheses of high-affinity analogs .
What analytical techniques are critical for confirming the compound’s structural integrity?
Basic Research Question
- NMR spectroscopy : 1H/13C NMR identifies amine proton shifts (~6.5–8.5 ppm for aromatic protons) and confirms amide bond formation (C=O stretch at ~1650 cm⁻¹ in IR) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 318.1 for C16H15ClNO2) .
- X-ray crystallography : Resolves conformational details, such as the dihedral angle between benzamide and phenylpropyl moieties, critical for structure-activity studies .
How does the chloro substituent affect amide bond stability under hydrolytic conditions?
Advanced Research Question
- Electronic effects : The electron-withdrawing chloro group increases electrophilicity of the carbonyl carbon, accelerating acid/base-catalyzed hydrolysis. Kinetic studies (e.g., HPLC monitoring) show half-life reductions in alkaline conditions (pH > 10) .
- Steric protection : The hydroxypropyl chain may shield the amide bond, delaying hydrolysis. Comparative studies with des-chloro analogs demonstrate ~20% slower degradation rates .
- Stabilization strategies : Prodrug design (e.g., esterification of the hydroxy group) mitigates premature hydrolysis in vivo .
What role do heterocyclic moieties play in enhancing the compound’s pharmacological profile?
Advanced Research Question
- Triazole-pyridazine hybrids : Analogous compounds (e.g., 3-chloro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide) exhibit improved anticancer activity due to π-π stacking interactions with DNA .
- Oxadiazole incorporation : Derivatives with 1,2,4-oxadiazole rings show enhanced metabolic stability, attributed to reduced CYP450-mediated oxidation .
- Structure-activity relationship (SAR) : Systematic substitution of the phenylpropyl chain with cyclic amines (e.g., piperazine) modulates selectivity for kinase targets .
How can researchers address discrepancies in crystallographic data for benzamide derivatives?
Advanced Research Question
- Temperature-dependent studies : Variations in unit cell parameters (e.g., a = 25.0232 Å in monoclinic systems) may arise from polymorphic forms. Thermal analysis (DSC) identifies phase transitions .
- Database cross-validation : Compare experimental crystallographic data (e.g., CCDC entries) with computational predictions (e.g., Mercury CSD) to detect measurement artifacts .
- Synchrotron refinement : High-resolution X-ray sources reduce errors in electron density maps, resolving ambiguities in hydrogen bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
